5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C24H26N4OS and a molecular weight of 418.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of piperidine derivatives, benzyl halides, and thiazolo[3,2-b][1,2,4]triazole frameworks. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain high-purity products suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways within cells. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, benzyl group, and thiazolo[3,2-b][1,2,4]triazole framework sets it apart from other compounds, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-17-7-9-20(10-8-17)21(22-23(29)28-24(30-22)25-16-26-28)27-13-11-19(12-14-27)15-18-5-3-2-4-6-18/h2-10,16,19,21,29H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHAABWUEQPUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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